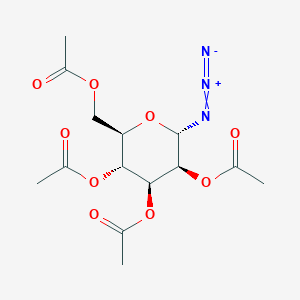

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of azide sugar that is used for the synthesis of glycosides and glycoconjugates.

Wissenschaftliche Forschungsanwendungen

High Energy Density Materials and Energetic Compounds

Research into high-nitrogen containing azine energy materials, such as 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide, highlights its potential application in energetic materials. These compounds have been investigated for their utility in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The broad application prospects in energetic materials underscore the significance of this class of compounds (C. Yongjin & Ba Shuhong, 2019).

Antioxidant Activity Analysis

The study of antioxidants, including the evaluation of compounds like this compound, is crucial across various fields. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests are pivotal for determining the antioxidant capacity of complex samples. These methods, based on hydrogen atom transfer and electron transfer, are essential for assessing the kinetics or equilibrium state of antioxidant activities in chemical and electrochemical biosensors. This comprehensive approach to antioxidant analysis has profound implications for research and application in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

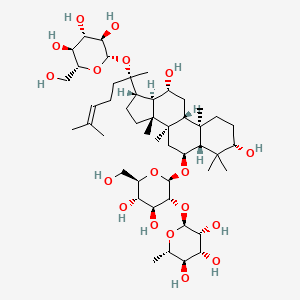

Microbial Mannosidases and Bioethanol Production

Microbial mannosidases, enzymes that hydrolyze the 1,4-β-mannopyranosyl linkages in mannan to yield mannose, have significant biotechnological applications. These enzymes are crucial for the complete depolymerization of mannan, facilitating bioethanol production, synthesis of alkyl glycosides, and pharmaceutical applications. Understanding the sources, production conditions, and biotechnological applications of microbial mannosidases can lead to effective strategies for their application in sustainable energy and pharmaceutical industries (Prakram Singh Chauhan & N. Gupta, 2017).

Wirkmechanismus

Target of Action

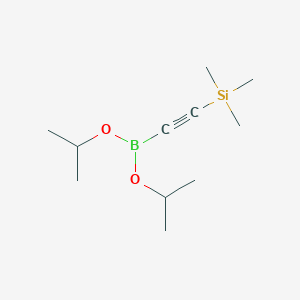

It’s known that azides can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is often used in bioconjugation and material science applications .

Mode of Action

The compound 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide contains an azide group, which can react with molecules containing alkyne groups in a CuAAC reaction . This reaction forms a stable triazole ring, which can be used to link two different molecules together . This property is often used in the field of bioconjugation, where it can be used to attach various functional groups or labels to biomolecules .

Biochemical Pathways

The compound’s ability to form stable triazole rings via cuaac reactions suggests that it could potentially be used to modify biochemical pathways by linking different molecules together .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In bioconjugation applications, the compound could be used to attach functional groups or labels to biomolecules, potentially allowing for the visualization or manipulation of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the CuAAC reaction in which it participates requires the presence of a copper catalyst . Additionally, the reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-DGTMBMJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)